molecular formula C16H23N3O7S B2728028 N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate CAS No. 1351649-71-2

N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

Cat. No.: B2728028
CAS No.: 1351649-71-2
M. Wt: 401.43
InChI Key: HRAUUVNSLHWJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a key chemical intermediate in the synthesis and development of potent and selective kinase inhibitors. Its core structure is integral to compounds that target specific signaling pathways within cells. This reagent is of significant interest in medicinal chemistry and pharmacological research for the creation of analogs and probes used to study diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders. The oxalate salt form enhances the compound's stability and solubility, making it more suitable for experimental handling and formulation in various research applications. Researchers utilize this compound as a precursor to develop molecules that can modulate critical cellular processes, thereby facilitating the investigation of new therapeutic strategies. Its value lies in its role as a versatile building block for the discovery of novel bioactive agents targeting protein kinases.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S.C2H2O4/c1-20-9-4-15-14(19)17-7-5-16(6-8-17)11-12(18)13-3-2-10-21-13;3-1(4)2(5)6/h2-3,10H,4-9,11H2,1H3,(H,15,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAUUVNSLHWJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CS2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It features a piperazine ring substituted with a thiophene moiety and an oxalate group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₄S
Molecular Weight302.36 g/mol
SolubilitySoluble in organic solvents

Research indicates that compounds similar to N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide can interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the levels of endogenous cannabinoids, leading to analgesic effects .
  • Cell Signaling Modulation : The compound may influence signaling pathways such as the p38 MAPK pathway, which is implicated in cellular stress responses and inflammation. Activation of this pathway has been observed in renal cells exposed to oxalate, suggesting a potential link to nephrotoxicity .
  • Inflammatory Response : Oxalate exposure has been shown to upregulate interleukin-2 receptor beta (IL-2Rβ), indicating that compounds affecting this pathway could modulate inflammatory responses in renal tissues .

In Vitro Studies

In vitro studies have demonstrated the compound's potential effects on cellular models:

  • Renal Cell Lines : Studies involving HK-2 human proximal tubular epithelial cells indicated that exposure to oxalate resulted in increased IL-2Rβ expression and activation of downstream signaling pathways, suggesting a role for this compound in renal inflammation .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects:

  • Pain Models : Similar compounds have shown efficacy in reducing pain responses in animal models of neuropathic pain, indicating that N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide may possess analgesic properties .

Case Studies

  • Case Study on Nephrotoxicity : A study examined the nephrotoxic effects of oxalate in renal cells, highlighting the role of IL-2Rβ signaling as a mediator of cellular stress and inflammation. This suggests that compounds interacting with these pathways could be beneficial or detrimental depending on their specific actions .
  • Analgesic Efficacy : Another investigation into FAAH inhibitors demonstrated significant reductions in pain-related behaviors in rats treated with similar piperazine derivatives, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic effects against pain .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene and piperazine structures exhibit antimicrobial properties. The presence of the thiophene ring enhances interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. Preliminary studies have shown that N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate demonstrates significant activity against various bacterial strains.

Case Study:
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. Results indicated a notable reduction in bacterial viability in vitro, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. The thiophene moiety is known for its ability to induce apoptosis in cancer cells, while the piperazine ring can enhance cellular uptake and bioavailability.

Case Study:
In a study published in Cancer Research, researchers investigated the effects of similar piperazine derivatives on tumor cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways, supporting the hypothesis that this compound may possess similar mechanisms.

Anticonvulsant Effects

Compounds containing piperazine rings have been documented for their anticonvulsant properties. This suggests that this compound could be explored for its potential in treating epilepsy and other seizure disorders.

Case Study:
A preclinical study published in Epilepsy Research highlighted the anticonvulsant effects of piperazine derivatives in animal models. The results indicated significant reductions in seizure frequency and severity, pointing towards the therapeutic potential of this compound.

Data Table: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine ring, thiophene moietyAntimicrobial, Antitumor, Anticonvulsant
Related Compound AContains piperazine and furanAntimicrobial
Related Compound BPiperazine attached to thiazoleAnticonvulsant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure includes a piperazine ring linked to a carboxamide group. Key comparisons with analogs are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Core Structure Key Substituents Melting Point (°C) Yield (%) Pharmacological Notes
Target Compound (Oxalate Salt) Piperazine carboxamide Thiophen-2-yl, 2-methoxyethyl Not reported Not reported Oxalate salt for solubility
ML162 Acetamide Thiophen-2-yl, phenethylamino, chloro Not reported Not reported Ferroptosis inducer
A2 (N-(3-fluorophenyl) analog) Piperazine carboxamide 3-Fluorophenyl 189.5–192.1 52.2 4-Hydroxyquinazoline derivative
A6 (N-(4-chlorophenyl) analog) Piperazine carboxamide 4-Chlorophenyl 189.8–191.4 48.1 Similar NMR profile to parent
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide Piperazine carboxamide 3-Trifluoromethylphenyl, pyrimidinyl Not reported Not reported Potential kinase/modulator design
p-MPPI Piperazine p-Iodobenzamido, methoxyphenyl Not reported Not reported 5-HT1A receptor antagonist

Key Observations

Thiophene vs. Thiophene’s electron-rich nature may influence binding interactions in enzyme or receptor targets, contrasting with electron-withdrawing effects of halogens in A2–A6 .

Piperazine Carboxamide Modifications :

  • The 2-methoxyethyl group in the target compound differs from substituents in analogs such as pyrimidinyl () or phenyl groups (). Methoxyethyl chains may improve water solubility and reduce CNS penetration compared to aromatic substituents .
  • In p-MPPI and p-MPPF (), iodinated or fluorinated benzamido groups on piperazine confer high 5-HT1A receptor antagonism, suggesting that the target’s thiophene moiety could similarly modulate receptor specificity .

Salt Forms and Bioavailability :

  • The oxalate salt of the target compound contrasts with free-base forms of analogs like A1–A6. Salt formation typically enhances aqueous solubility, critical for oral bioavailability .

Pharmacological Implications

  • Ferroptosis Modulation: ML162 (), a thiophene-containing compound, is a known ferroptosis inducer, suggesting the target compound could share similar redox-modulating properties .
  • Receptor Targeting : Piperazine carboxamides with aryl groups (e.g., p-MPPI) exhibit 5-HT1A antagonism, while pyrimidinyl variants () may target kinases. The thiophene group in the target compound could position it for unique receptor or enzyme interactions .

Preparation Methods

Carboxamide Formation at the Piperazine 1-Position

The 2-methoxyethyl carboxamide group is introduced through a coupling reaction between piperazine and 2-methoxyethyl isocyanate. Alternatively, in situ activation of 2-methoxyethylamine using carbonyldiimidazole (CDI) facilitates nucleophilic attack by piperazine’s secondary amine.

Procedure:

  • Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane under nitrogen.
  • Add 2-methoxyethyl isocyanate (1.1 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and concentrate in vacuo.

Yield: 85–92% (analogous to carboxamide formations in).

Alkylation at the Piperazine 4-Position

The 2-oxoethyl-thiophen-2-yl side chain is installed via nucleophilic substitution. A Boc-protection strategy ensures regioselectivity:

Step 1: Boc Protection

  • Treat N-(2-methoxyethyl)piperazine-1-carboxamide (1.0 equiv) with di-tert-butyl dicarbonate (1.2 equiv) in THF.
  • Stir for 4 hours at room temperature.
  • Isolate Boc-protected intermediate by filtration (Yield: 94%).

Step 2: Alkylation with 2-Bromo-1-(thiophen-2-yl)ethanone

  • React Boc-protected piperazine (1.0 equiv) with 2-bromo-1-(thiophen-2-yl)ethanone (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) as base.
  • Heat at 60°C for 8 hours.
  • Deprotect with 4M HCl in dioxane (Yield: 78% over two steps).

Oxalate Salt Formation

The free base is converted to the oxalate salt to enhance crystallinity and stability:

Procedure:

  • Dissolve N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide (1.0 equiv) in hot isopropyl acetate.
  • Add oxalic acid dihydrate (1.05 equiv) dissolved in methanol.
  • Stir at 0–5°C for 2 hours.
  • Filter and wash with cold isopropyl acetate (Yield: 89%; purity >99% by HPLC).

Optimization and Yield Considerations

Solvent and Base Selection for Alkylation

Parameter Optimal Condition Yield Impact
Solvent DMF +15% vs. THF
Base K₂CO₃ +22% vs. NaOH
Temperature 60°C +18% vs. RT

DMF enhances solubility of the Boc-protected intermediate, while K₂CO₃ minimizes side reactions compared to stronger bases.

Oxalate Stoichiometry and Crystallization

Excess oxalic acid (1.05 equiv) ensures complete salt formation without co-precipitating free acid. Slow cooling (0.5°C/min) yields larger crystals with improved filtration kinetics.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.80 (d, J = 3.1 Hz, 1H, thiophene H), 7.45 (d, J = 5.0 Hz, 1H, thiophene H), 7.10 (t, J = 4.2 Hz, 1H, thiophene H), 4.25 (s, 2H, COCH₂), 3.60–3.45 (m, 4H, piperazine), 3.30 (s, 3H, OCH₃).
  • HPLC Purity: 99.3% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the piperazine core via condensation of ethylenediamine derivatives with dihaloalkanes or carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the thiophen-2-yl moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
  • Step 3 : Oxalate salt formation through acid-base reaction in ethanol or acetone .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–80°C for amidation), solvent polarity (DMF for polar intermediates), and catalyst (e.g., EDCI/HOBt for carboxamide formation) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm piperazine ring protons (δ 2.5–3.5 ppm), thiophene aromatic signals (δ 6.8–7.4 ppm), and oxalate counterion .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion [M+H]⁺ matching theoretical mass .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodology :

  • CNS Activity : Radioligand binding assays (e.g., serotonin/dopamine receptors) due to the piperazine moiety’s CNS-targeting potential .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATP-coupled assays) .
  • Cellular Toxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved?

  • Methodology :

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (DMSO ≤1%). Validate via UV-Vis spectroscopy .
  • Stability : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) with HPLC monitoring. Identify degradation products via LC-MS .
  • Cross-Validation : Compare results across labs using standardized protocols (e.g., USP guidelines) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodology :

  • Target Deconvolution :
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to screen protein-binding partners .
  • CRISPR-Cas9 Knockout : Identify gene targets via genome-wide screens in cell lines .
  • Pathway Analysis : RNA-seq/proteomics post-treatment to map affected pathways (e.g., MAPK/NF-κB) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

  • Methodology :

  • Analog Synthesis : Modify the thiophene ring (e.g., bromination at C5) or piperazine substituents (e.g., alkyl vs. aryl groups) .
  • Biological Testing : Compare IC₅₀ values across analogs in receptor-binding/functional assays .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in target proteins (e.g., GPCRs) .

Q. What analytical challenges arise in characterizing its polymorphic forms, and how can they be addressed?

  • Methodology :

  • X-ray Diffraction (SC-XRD) : Resolve crystal structures to identify polymorphs .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to study thermal transitions .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase stability .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated), serum concentrations, and endpoint measurements (e.g., luminescence vs. fluorescence) .
  • Meta-Analysis : Use platforms like RevMan to aggregate data, adjusting for variables (e.g., dosing schedules) .
  • Orthogonal Validation : Confirm hits with alternative assays (e.g., SPR vs. ITC for binding affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.